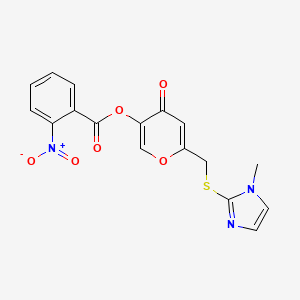
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as MIP-1 and is synthesized using specific chemical methods. In
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate' involves the reaction of 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride. This intermediate is then reacted with 6-hydroxy-4H-pyran-3-one in the presence of a base to form 6-(2-nitrobenzoyloxy)-4H-pyran-3-one. The resulting compound is then reacted with 1-methyl-1H-imidazole-2-thiol in the presence of a base to form the final product.
Starting Materials
2-nitrobenzoic acid, thionyl chloride, 6-hydroxy-4H-pyran-3-one, base, 1-methyl-1H-imidazole-2-thiol
Reaction
1. React 2-nitrobenzoic acid with thionyl chloride to form 2-nitrobenzoyl chloride., 2. React 2-nitrobenzoyl chloride with 6-hydroxy-4H-pyran-3-one in the presence of a base to form 6-(2-nitrobenzoyloxy)-4H-pyran-3-one., 3. React 6-(2-nitrobenzoyloxy)-4H-pyran-3-one with 1-methyl-1H-imidazole-2-thiol in the presence of a base to form the final product.
Scientific Research Applications
MIP-1 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MIP-1 has been shown to have anti-inflammatory properties and has been tested as a potential treatment for diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, MIP-1 has been tested as a potential pesticide due to its ability to inhibit the growth of certain fungi and bacteria. In materials science, MIP-1 has been studied for its potential use in the production of sensors and other electronic devices.
Mechanism Of Action
The mechanism of action of MIP-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. In particular, MIP-1 has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2, MIP-1 may be able to reduce inflammation and pain in the body.
Biochemical And Physiological Effects
MIP-1 has been shown to have a number of biochemical and physiological effects. In animal studies, MIP-1 has been shown to reduce inflammation and pain, as well as improve motor function in animals with neurological disorders. MIP-1 has also been shown to have antioxidant properties and may be able to protect cells from oxidative stress. Additionally, MIP-1 has been shown to have antimicrobial properties and may be able to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
MIP-1 has a number of advantages for use in lab experiments. It is a relatively stable compound that can be synthesized in large quantities, making it readily available for use in experiments. Additionally, MIP-1 has been shown to have a wide range of potential applications, making it a versatile compound for use in various fields. However, there are also limitations to the use of MIP-1 in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Future Directions
There are many potential future directions for research on MIP-1. One area of interest is the development of new drugs based on MIP-1 for the treatment of inflammatory diseases and neurological disorders. Additionally, research on the use of MIP-1 in agriculture and materials science may lead to new applications in these fields. Further studies are also needed to fully understand the mechanism of action of MIP-1 and its potential side effects and toxicity. Overall, MIP-1 is a promising compound with many potential applications, and further research is needed to fully explore its potential.
properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-nitrobenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O6S/c1-19-7-6-18-17(19)27-10-11-8-14(21)15(9-25-11)26-16(22)12-4-2-3-5-13(12)20(23)24/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQOAEBWJNQIDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-nitrobenzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-N-propan-2-yl-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2413665.png)

![5-(4-Benzylpiperazin-1-yl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2413667.png)
![2-[Bromo(difluoro)methyl]-5-fluoro-1H-benzimidazole](/img/structure/B2413668.png)
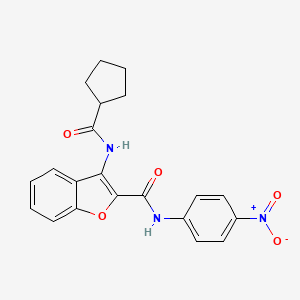
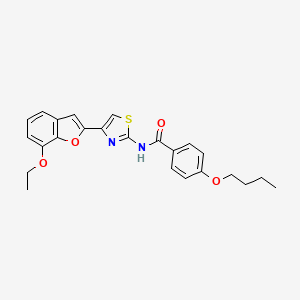
![N-{4-[2,5-dimethyl-3-(2,2,2-trifluoroacetyl)-1H-pyrrol-1-yl]phenyl}-2-fluorobenzenecarboxamide](/img/structure/B2413677.png)
![N-(3-methoxybenzyl)-2-[(4-oxo-3-propyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413679.png)

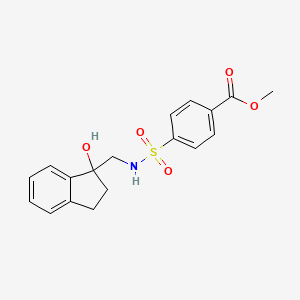
![1-[(1-{2-[4-(Propan-2-ylsulfanyl)phenyl]acetyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2413682.png)
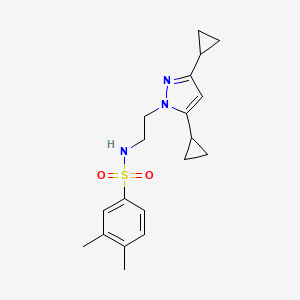
![3,6-Dichloro-2-[(4-chlorophenyl)sulfanylmethyl]imidazo[1,2-a]pyridine](/img/structure/B2413684.png)
![1-(4-methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B2413687.png)